molecular formula C13H20ClN3O B1486939 3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride CAS No. 2204559-88-4

3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride

Cat. No.: B1486939
CAS No.: 2204559-88-4
M. Wt: 269.77 g/mol
InChI Key: JEFZYEYSRMWRNO-UHFFFAOYSA-N
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Description

3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride is a chemical compound utilized in scientific research and development. It is supplied as a high-purity intermediate for use in pharmaceutical and chemical synthesis. Researchers employ this and related piperidine-based analogues as versatile building blocks in medicinal chemistry. Piperidine scaffolds are of significant interest in drug discovery, for instance, in the development of protease inhibitors and other therapeutic agents . The compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-amino-N-(2-methylphenyl)piperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c1-10-5-2-3-7-12(10)15-13(17)16-8-4-6-11(14)9-16;/h2-3,5,7,11H,4,6,8-9,14H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFZYEYSRMWRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Protection Approach (Based on Patent CN103373953A)

  • Starting from pentane-1,5-diamine derivatives, selective oxidation using oxammonium salts in a mixed solvent system (tetrahydrofuran and water) with triethylamine as a base.
  • Reaction temperatures: 50–60°C for 14 hours.
  • Amino group protection with carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups.
  • Work-up includes solvent removal, extraction, drying, and recrystallization.
  • Yields reported: ~72–74% for protected 3-aminopiperidine intermediates.
  • Advantages: high optical purity, mild reaction conditions, low by-product formation, and cost-effective starting materials.
Step Reagents/Conditions Yield (%) Notes
Oxidation & protection Oxammonium hydrochloride, THF/H2O, TEA, 50–60°C, 14 h 72–74 High optical purity, mild conditions
Work-up & recrystallization Ethyl acetate/water extraction, drying - Obtains white solid intermediates

Resolution via D-Mandelic Acid Salt Formation (Based on Patent CN103435538A)

  • Racemic 3-piperidine amide reacted with D-mandelic acid in organic solvent at 30–80°C for 5–12 hours.
  • Formation of diastereomeric organic salt of (R)-3-piperidine amide and D-mandelic acid.
  • pH adjustment to 10–11 followed by reaction with pivaloyl chloride at 0–30°C for 5–12 hours to form (R)-N-pivaloyl-3-piperidine amide.
  • Extraction and concentration to isolate product.
  • This method allows optical resolution and high stereochemical purity.
Step Reagents/Conditions Yield (%) Notes
Salt formation D-mandelic acid, organic solvent, 30–80°C, 5–12 h - Diastereomeric salt formation
pH adjustment & acylation NaOH, pivaloyl chloride, 0–30°C, 5–12 h - Forms N-pivaloyl derivative

Alternative Synthetic Routes for 3-Aminopiperidine Derivatives

Boc Protection and Catalytic Hydrogenation (Based on ChemicalBook 2022)

  • Starting from benzyl 3-(tert-butoxycarbonyl amino)-1-piperidinecarboxylate.
  • Catalytic hydrogenation over 10% Pd/C in ethanol at room temperature under 1 atm hydrogen for 14 hours.
  • Removal of benzyl protecting group yields tert-butyl 3-piperidinylcarbamate.
  • Yield: ~91%.
  • This route provides a protected 3-aminopiperidine intermediate suitable for further functionalization.
Step Reagents/Conditions Yield (%) Notes
Catalytic hydrogenation Pd/C, ethanol, H2, RT, 14 h 91 Removes benzyl group, Boc remains

Reflux and Crystallization from D-Ornithine Derivatives

  • D-Ornithine hydrochloride refluxed in anhydrous methanol saturated with HCl for 3 hours.
  • Subsequent esterification and purification steps yield intermediates for 3-aminopiperidine derivatives.
  • This method is useful for preparing chiral intermediates.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Reference
Oxammonium oxidation & Cbz/Boc protection Pentane-1,5-diamine derivatives Oxammonium hydrochloride, THF/H2O, TEA, 50–60°C, 14 h 72–74 High optical purity, mild conditions
Resolution via D-mandelic acid salt Racemic 3-piperidine amide D-mandelic acid, pivaloyl chloride, 0–80°C Not specified Optical resolution, stereochemical control
Catalytic hydrogenation of Boc-protected intermediate Benzyl 3-(Boc-amino)-1-piperidinecarboxylate Pd/C, ethanol, H2, RT, 14 h 91 Efficient deprotection, high yield
Reflux of D-ornithine hydrochloride D-Ornithine hydrochloride Anhydrous methanol, HCl, reflux 3 h Not specified Chiral intermediate preparation

Analytical and Research Findings

  • The oxidation and protection method yields high optical purity 3-aminopiperidine intermediates, critical for pharmaceutical applications.
  • The resolution method using D-mandelic acid salt formation is effective for obtaining enantiomerically pure (R)-3-aminopiperidine derivatives.
  • Catalytic hydrogenation provides a clean deprotection route with minimal side products.
  • Reaction conditions are generally mild (0–60°C), with reaction times ranging from hours to half a day.
  • Solvents such as tetrahydrofuran, ethanol, and water mixtures are commonly used, facilitating environmentally friendlier processes.

Chemical Reactions Analysis

Types of Reactions

3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. CCR8 Inhibition

One of the primary applications of 3-aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride is its role as an inhibitor of the chemokine receptor CCR8. CCR8 is implicated in several inflammatory and allergic conditions, including asthma, atopic dermatitis, and allergic rhinitis. The compound has shown promise in:

  • Treating Asthma: By inhibiting CCR8, the compound may reduce eosinophil recruitment, which is a significant contributor to asthma pathophysiology .
  • Managing Allergic Responses: The inhibition of CCR8 can potentially mitigate hypersensitivity responses, making it beneficial for treating various allergic conditions such as drug allergies and insect sting allergies .

2. Diabetes Treatment

Research indicates that this compound may also be effective in enhancing blood GLP-1 (glucagon-like peptide-1) levels. This function is crucial for:

  • Improving Insulin Sensitivity: By increasing GLP-1 levels, the compound can help regulate blood sugar levels and improve insulin sensitivity, making it a candidate for diabetes management .
  • Combination Therapies: The compound has been explored in combination with other agents to enhance therapeutic efficacy in treating diabetes and related metabolic disorders .

Synthetic Organic Chemistry

In addition to its medicinal applications, this compound plays a significant role in synthetic organic chemistry:

1. Cross-Coupling Reactions

The compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules. Its utility includes:

  • Formation of Aryl Amides: The compound can be used to form aryl amides through cross-coupling with aryl halides or tosylates, which are vital intermediates in drug development .
  • Synthesis of Bioactive Compounds: Its ability to participate in diverse coupling reactions enables the synthesis of various bioactive compounds, including those with potential pharmaceutical applications .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

StudyFocusFindings
CCR8 InhibitionDemonstrated efficacy in reducing eosinophil recruitment and managing asthma symptoms.
Diabetes ManagementShowed potential for increasing GLP-1 levels, improving insulin sensitivity.
Synthetic ChemistryEffective as a coupling partner in palladium-catalyzed reactions for synthesizing aryl amides.

Mechanism of Action

The mechanism of action of 3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound belongs to a broader class of piperidine and pyrrolidine derivatives. Key structural analogs include:

Compound Name Core Structure Functional Groups/Modifications Key Applications/Findings
3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride Piperidine o-Tolylamide, carboxylic acid, hydrochloride Potential enzyme inhibition (inferred)
Benzyl 4-aminopiperidine-1-carboxylate Piperidine Benzyl ester, 4-amino group Intermediate in organic synthesis; limited toxicological data
Yohimbine hydrochloride Yohimban alkaloid Carboxylic acid methyl ester, α2-adrenergic antagonist Treatment for erectile dysfunction
1-Aminocyclobutane[11C]carboxylic acid (ACBC) Cyclobutane Radiolabeled (C-11), amino acid analog Tumor imaging agent in positron emission tomography
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 5-oxo group, methyl substitution Biochemical research; no specific therapeutic data

Biological Activity

3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride is a piperidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is synthesized through various methods, including enzyme-catalyzed reactions, which enhance its utility in drug development.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H16_{16}ClN2_{2}O2_{2}
  • CAS Number : 2204559-88-4
  • Molecular Weight : 240.72 g/mol

The compound features a piperidine ring, which is essential for its biological activity, particularly in modulating interactions with various biological targets.

This compound interacts with specific molecular targets, primarily enzymes and receptors. Its mechanism of action involves modulation of these targets, leading to various pharmacological effects. The exact pathways can vary based on the context of use, making it a versatile compound in biochemical research and therapeutic applications.

Pharmacological Properties

The compound has been investigated for several pharmacological properties:

  • GPR119 Receptor Agonism : It acts as a GPR119 receptor agonist, which has implications for increasing bone mass and treating conditions like osteoporosis .
  • Potential in Diabetes Treatment : Research indicates that it could be effective in combination therapies for diabetes by enhancing glucagon-like peptide levels and improving insulin sensitivity .

Comparative Biological Activity

To understand the uniqueness of this compound, it is helpful to compare its activity with similar compounds:

Compound NameBiological ActivityUnique Features
3-AminopiperidineModerate receptor activitySimpler structure
3-AminoazepaneSimilar pharmacological effectsLarger ring structure
PiperidineBroad medicinal applicationsParent compound with extensive derivatives

Recent Studies

  • Enzyme Cascade Synthesis : A study demonstrated the successful synthesis of protected derivatives using enzyme cascades, highlighting the efficiency of biocatalysts in producing high-purity compounds .
  • Bone Mass Increase : In vivo studies indicated that administration of GPR119 agonists, including this compound, could lead to significant increases in bone mass, suggesting potential therapeutic roles in treating osteoporosis and related conditions .

Toxicology and Safety Profile

While specific toxicological data for this compound is limited, related studies on piperidine derivatives indicate a need for careful evaluation in long-term studies to assess safety profiles and potential side effects .

Q & A

Basic Question: What safety protocols are recommended for handling 3-aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride in laboratory settings?

Methodological Answer:

  • Skin/Eye Contact: Immediately rinse with water for 15 minutes (≥10 L/min flow rate) and consult a physician . Use nitrile gloves and lab coats to minimize exposure.
  • Inhalation: Work in a fume hood or well-ventilated area. If inhaled, move to fresh air and monitor for respiratory irritation .
  • Storage: Store in sealed containers at room temperature (20–25°C), away from incompatible materials like strong oxidizers. No special fireproof storage is required .
  • Waste Disposal: Small quantities may be disposed of as non-hazardous waste, but confirm with institutional guidelines. Avoid release into waterways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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